REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-])=O.[H][H]>CO.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:9])[CH3:10])=[CH:4][C:3]=1[NH2:11]
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Name
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|
Quantity
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3.23 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-]
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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0.6 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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at a temperature in the, region of 25° C., the reaction mixture is filtered
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Type
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WASH
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Details
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the catalyst is rinsed with 3 times 10 cm3 of methanol
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Type
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CONCENTRATION
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Details
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the filtrate is then concentrated to dryness under reduced pressure (2.7 kPa)
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Name
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|
Type
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product
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Smiles
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FC1=C(C=C(C=C1)N(C)C)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |